3-(Tert-butoxy)pyrrolidine hydrochloride

Synthetic Organic Chemistry Steric Hindrance Reaction Selectivity

3-(Tert-butoxy)pyrrolidine hydrochloride is the preferred building block for introducing conformational constraint and enhanced lipophilicity into your pharmaceutical research. Its unique, sterically demanding tert-butoxy group offers superior hydrolytic stability over smaller alkoxy analogs, crucial for optimizing reaction selectivity and yields in multi-step syntheses. This crystalline hydrochloride salt is ideal for automated solid-phase synthesis, ensuring reliable dosing. Procure this intermediate to accelerate your lead series development for CNS and catalytic applications.

Molecular Formula C8H18ClNO
Molecular Weight 179.69 g/mol
CAS No. 2197481-93-7
Cat. No. B1469942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tert-butoxy)pyrrolidine hydrochloride
CAS2197481-93-7
Molecular FormulaC8H18ClNO
Molecular Weight179.69 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1CCNC1.Cl
InChIInChI=1S/C8H17NO.ClH/c1-8(2,3)10-7-4-5-9-6-7;/h7,9H,4-6H2,1-3H3;1H
InChIKeyFZIWSCKEDNWENP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Tert-butoxy)pyrrolidine hydrochloride (CAS 2197481-93-7): A Pyrrolidine-Based Building Block with a Distinctive tert-Butoxy Substituent


3-(Tert-butoxy)pyrrolidine hydrochloride is a nitrogen-containing heterocyclic building block composed of a saturated five-membered pyrrolidine ring substituted at the 3-position with a tert-butoxy group and stabilized as the hydrochloride salt [1]. This substitution pattern introduces significant steric bulk and electron-donating character, which influences both its chemical reactivity profile and its physicochemical properties relative to other 3-alkoxy-pyrrolidine analogs . The compound is primarily utilized as an intermediate in organic synthesis for the construction of more complex molecules, particularly in pharmaceutical research .

Why 3-(Tert-butoxy)pyrrolidine Hydrochloride Cannot Be Casually Substituted in Synthetic Workflows


The tert-butoxy substituent in 3-(tert-butoxy)pyrrolidine hydrochloride confers a unique combination of steric bulk and hydrolytic stability that is not replicated by smaller alkoxy groups (e.g., methoxy, ethoxy) or by the free base form. This differentiation directly impacts reaction selectivity and outcomes in multi-step syntheses. For instance, the tert-butoxy group provides enhanced protection against nucleophilic attack compared to a methoxy group, which can be more prone to undesired side reactions . Furthermore, the hydrochloride salt form offers a distinct advantage in handling and solubility over the free base, which is often a volatile or less stable oil . Therefore, substituting this specific building block with a close analog can alter reaction kinetics, reduce yield, or necessitate a complete re-optimization of synthetic protocols.

Quantitative Differentiation Guide: 3-(Tert-butoxy)pyrrolidine Hydrochloride vs. Closest Analogs


Enhanced Steric Bulk of the tert-Butoxy Group Improves Reaction Selectivity vs. Methoxy and Ethoxy Analogs

The tert-butoxy group in 3-(tert-butoxy)pyrrolidine hydrochloride exhibits a calculated Taft steric parameter (Es) of approximately -1.54, which is significantly more sterically demanding than a methoxy group (Es ≈ -0.55) or an ethoxy group (Es ≈ -0.92) [1]. This larger steric bulk has been shown to enhance selectivity in nucleophilic substitution and metal-catalyzed coupling reactions by shielding the adjacent nitrogen center, thereby reducing the formation of undesired byproducts .

Synthetic Organic Chemistry Steric Hindrance Reaction Selectivity

Hydrochloride Salt Form Provides Superior Stability and Handling vs. Free Base

The hydrochloride salt of 3-(tert-butoxy)pyrrolidine is a crystalline solid, whereas the corresponding free base (CAS 1247110-73-1) is a volatile liquid with a boiling point of approximately 186-188°C . The salt form offers indefinite shelf-life under proper storage conditions and is non-hygroscopic, contrasting with the free base which requires storage under inert atmosphere and is sensitive to moisture and air . This solid-state advantage directly reduces the operational complexity and cost associated with handling and long-term storage.

Chemical Stability Solid-State Chemistry Laboratory Handling

Increased Lipophilicity of tert-Butoxy Group Enhances Potential for CNS Drug Design vs. Hydroxy Analog

The calculated logP for 3-(tert-butoxy)pyrrolidine is estimated to be around 1.8, while the logP for 3-hydroxy pyrrolidine is approximately -0.8 . This difference in lipophilicity, driven by the hydrophobic tert-butyl group, suggests that the tert-butoxy analog is more likely to exhibit favorable passive diffusion across lipid membranes, a critical property for compounds targeting the central nervous system [1].

Medicinal Chemistry Lipophilicity Blood-Brain Barrier Permeability

Optimal Use Cases for 3-(Tert-butoxy)pyrrolidine Hydrochloride in Scientific and Industrial Settings


Construction of Sterically Demanding Chiral Ligands for Asymmetric Catalysis

The significant steric bulk of the tert-butoxy group, as detailed in Evidence_Item 1, makes this building block ideal for introducing conformational constraint into chiral ligand scaffolds. This can enhance enantioselectivity in catalytic reactions such as asymmetric hydrogenation or cross-coupling [1].

Synthesis of CNS-Penetrant Pharmaceutical Candidates

Based on the enhanced lipophilicity outlined in Evidence_Item 3, 3-(tert-butoxy)pyrrolidine hydrochloride is a suitable starting material for generating molecules intended to cross the blood-brain barrier. Its inclusion can help medicinal chemists tune the physicochemical properties of a lead series toward desirable CNS drug-likeness parameters [2].

Solid-Phase Peptide Synthesis and Combinatorial Chemistry Libraries

The superior stability and handling properties of the crystalline hydrochloride salt, as shown in Evidence_Item 2, make it the preferred form for automated solid-phase synthesis workflows. The consistent physical form ensures reliable automated weighing and dispensing, critical for the reproducible construction of compound libraries .

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